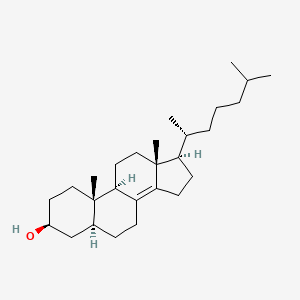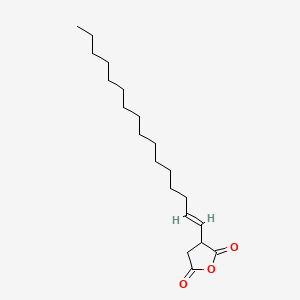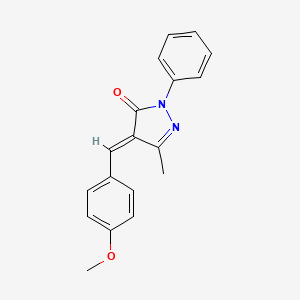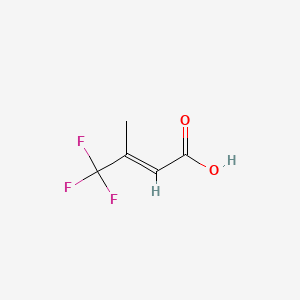
2,2,2-Trifluoroethyl 4-chlorophenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethyl 4-chlorophenylcarbamate is a chemical compound . It is also known as triflumuron, a potent chitin synthesis inhibitor that belongs to the chemical class of benzoylureas.
Molecular Structure Analysis
The molecular formula of 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate is C9H7ClF3NO2 . The InChI code is 1S/C9H7ClF3NO2/c10-6-1-3-7(4-2-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) .Physical And Chemical Properties Analysis
The molecular weight of 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate is 253.61 . It is a powder at room temperature . The melting point is between 72-74 degrees Celsius .Aplicaciones Científicas De Investigación
Proteomics Research
“2,2,2-Trifluoroethyl 4-chlorophenylcarbamate” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization to understand their complex roles in various biological processes.
Polymer Chemistry
This compound has been used in the synthesis of poly(fluoroacrylate)s with tunable wettability and improved adhesion . The copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer, leads to the formation of poly(fluoroacrylate)s. These polymers have potential applications as functional coatings due to their tunable wettability and improved adhesion .
Pharmaceuticals
The unique properties of “2,2,2-Trifluoroethyl 4-chlorophenylcarbamate” make it a versatile chemical compound used in pharmaceutical research. It could be used in the development of new drugs or in the improvement of existing ones.
Agrochemicals
This compound also finds applications in the field of agrochemicals. It could be used in the development of new pesticides or fertilizers, or in the improvement of existing ones.
Material Science
In the field of material science, “2,2,2-Trifluoroethyl 4-chlorophenylcarbamate” can be used to develop new materials with unique properties. These could include materials with improved strength, durability, or other desirable characteristics.
Biochemical Research
As a biochemical, “2,2,2-Trifluoroethyl 4-chlorophenylcarbamate” can be used in various types of biochemical research . This could include studies on enzyme reactions, metabolic pathways, or other biochemical processes.
Safety and Hazards
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c10-6-1-3-7(4-2-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRXDEMRTNDOQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429310 |
Source


|
| Record name | 2,2,2-trifluoroethyl 4-chlorophenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl 4-chlorophenylcarbamate | |
CAS RN |
782-94-5 |
Source


|
| Record name | Carbamic acid, N-(4-chlorophenyl)-, 2,2,2-trifluoroethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=782-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-trifluoroethyl 4-chlorophenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1352470.png)
![N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide](/img/structure/B1352471.png)


![1-[4-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1352478.png)




![4-Chloro-8-fluoro-5H-pyrimido[5,4-b]indole](/img/structure/B1352494.png)

![4-[(3-Hydroxypropyl)amino]-3-nitrophenol](/img/structure/B1352497.png)
![{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B1352506.png)
![tert-butyl [2-(2-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1352507.png)